![molecular formula C11H14BrNO2 B1523670 4-Bromo-2-butoxybenzamide CAS No. 1257665-13-6](/img/structure/B1523670.png)
4-Bromo-2-butoxybenzamide
Overview
Description
4-Bromo-2-butoxybenzamide is a chemical compound with the CAS Number: 1257665-13-6 and a molecular weight of 272.14 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H14BrNO2 . The InChI Code is 1S/C11H14BrNO2/c1-2-3-6-15-10-7-8 (12)4-5-9 (10)11 (13)14/h4-5,7H,2-3,6H2,1H3, (H2,13,14) .Scientific Research Applications
Antidiabetic Potential
A study by Jung et al. (2017) explored the antidiabetic effects of a bromo-benzamide derivative, demonstrating its potential as a therapeutic agent against type 2 diabetes and related metabolic disorders through dual activation of PPARα/γ, which improves glucose and lipid abnormalities (Jung et al., 2017).
Ultrasound-Assisted Organic Synthesis
Harikumar and Rajendran (2014) investigated the ultrasound-assisted preparation of a nitro aromatic ether using a bromobenzamide compound, highlighting the efficiency of ultrasound in enhancing reaction rates in phase-transfer catalyzed reactions (Harikumar & Rajendran, 2014).
Noncovalent Interactions in Crystal Engineering
Bolotin et al. (2020) focused on the noncovalent interactions in the crystal structure of a bromo-benzamide compound, revealing the significance of halogen···halogen contacts in crystallization and stabilization of compounds, which could be crucial for designing materials with desired physical properties (Bolotin et al., 2020).
Supercapacitor Applications
Frąckowiak et al. (2014) discussed the electrochemical behavior of supercapacitors in the presence of redox-active bromophenols, indicating the potential of brominated compounds in enhancing energy storage capabilities of supercapacitors through faradaic processes (Frąckowiak et al., 2014).
Antioxidant Properties
Li et al. (2012) and Olsen et al. (2013) reported on the radical scavenging and antioxidant activities of bromophenols derived from marine algae, demonstrating their potential use as natural antioxidants in food and pharmaceuticals (Li et al., 2012); (Olsen et al., 2013).
properties
IUPAC Name |
4-bromo-2-butoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDONELBWHPZBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681853 | |
Record name | 4-Bromo-2-butoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1257665-13-6 | |
Record name | 4-Bromo-2-butoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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